

2-(4-Cyano-3-fluorophenyl)acetic acid molecular structure and formula

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Compound of Interest

Compound Name: 2-(4-Cyano-3-fluorophenyl)acetic acid

Cat. No.: B2667473

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An In-depth Technical Guide to **2-(4-Cyano-3-fluorophenyl)acetic acid** for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of well-characterized chemical intermediates in the pipeline of drug discovery and development. The precision with which we can construct novel molecular architectures is directly proportional to our understanding of the building blocks we employ. This guide is dedicated to one such building block: **2-(4-Cyano-3-fluorophenyl)acetic acid**. The strategic placement of the cyano and fluoro groups on the phenylacetic acid scaffold presents a unique combination of electronic and steric properties, making it a valuable synthon for medicinal chemists. This document is structured to provide a comprehensive technical overview, from its fundamental molecular identity to its potential applications, grounded in established scientific principles and data.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. **2-(4-Cyano-3-fluorophenyl)acetic acid** is a substituted phenylacetic acid derivative.

Chemical Formula and Molecular Weight

The chemical formula for **2-(4-Cyano-3-fluorophenyl)acetic acid** is $C_9H_6FNO_2$ [\[1\]](#)[\[2\]](#). This corresponds to a molecular weight of 179.15 g/mol [\[1\]](#).

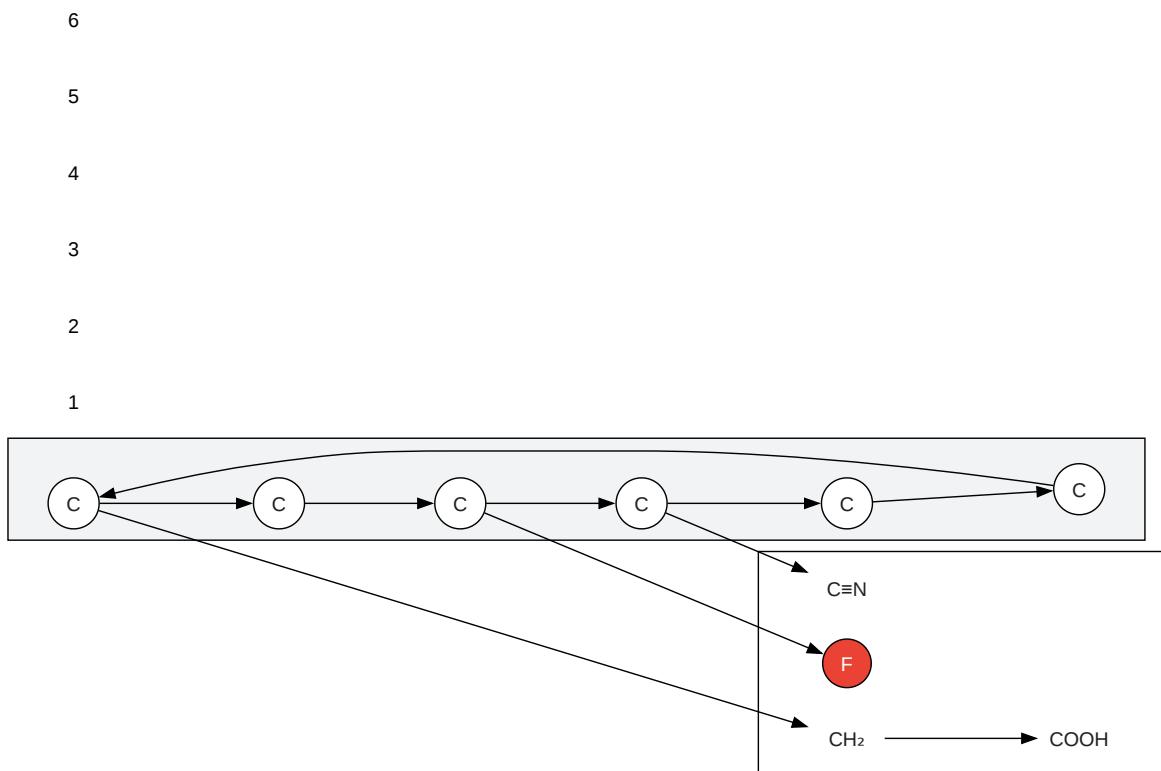
IUPAC Name and Synonyms

The systematic IUPAC name for this compound is **2-(4-cyano-3-fluorophenyl)acetic acid**[\[3\]](#). It is also known by several synonyms, including:

- (4-Cyano-3-fluorophenyl)acetic acid[\[1\]](#)
- 3-Fluoro-4-cyanophenylacetic acid[\[1\]](#)
- Benzeneacetic acid, 4-cyano-3-fluoro-[\[1\]](#)

Structural Representation

The molecular structure consists of a phenyl ring substituted at position 1 with an acetic acid moiety, at position 4 with a cyano group, and at position 3 with a fluorine atom.



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Caption: 2D Molecular Structure of **2-(4-Cyano-3-fluorophenyl)acetic acid**.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is essential for its application in synthesis and for quality control.

Physicochemical Properties

The available data for the physicochemical properties of **2-(4-Cyano-3-fluorophenyl)acetic acid** are summarized below. It is important to note that there is some ambiguity in the reported physical state, with one supplier listing it as a liquid, while related isomers are solids[3]. The high boiling point suggests that it may be a solid or a high-boiling liquid at room temperature.

Property	Value	Source
CAS Number	1097871-99-2	[1]
Molecular Formula	C ₉ H ₆ FNO ₂	[1] [2]
Molecular Weight	179.15 g/mol	[1]
Physical State	Liquid (at 25°C)	[3]
Boiling Point	345.6 ± 32.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Melting Point	Not Available	[4]

Spectroscopic Characterization

As of the compilation of this guide, experimental spectroscopic data for **2-(4-Cyano-3-fluorophenyl)acetic acid** is not readily available in the public domain. Therefore, the following sections provide predicted data and an analysis of expected spectral features based on the molecular structure. This information can serve as a guide for researchers in the characterization of this compound.

- **¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution. The methylene protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- **¹³C NMR:** The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic downfield region for nitriles (approx. 115-125 ppm), and the carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 170-180 ppm). The fluorine atom will cause C-F coupling, which will be observable for the carbons in its proximity.

The IR spectrum of **2-(4-Cyano-3-fluorophenyl)acetic acid** would be characterized by the following absorption bands:

- O-H stretch: A broad band in the region of 2500-3300 cm^{-1} is characteristic of the carboxylic acid hydroxyl group.
- C=O stretch: A strong, sharp absorption band around 1700-1725 cm^{-1} corresponding to the carbonyl of the carboxylic acid.
- C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm^{-1} for the cyano group.
- C-F stretch: A strong absorption in the region of 1000-1400 cm^{-1} .
- Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm^{-1} and 1450-1600 cm^{-1} , respectively.

High-resolution mass spectrometry should confirm the molecular formula. The predicted exact mass is 179.03825 Da[4]. Predicted m/z values for common adducts are presented in the table below.

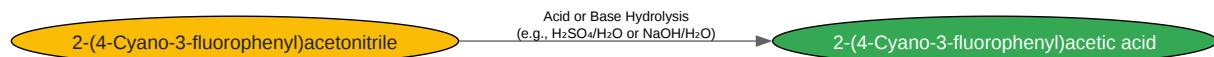
Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	180.04553
$[\text{M}+\text{Na}]^+$	202.02747
$[\text{M}-\text{H}]^-$	178.03097
$[\text{M}+\text{NH}_4]^+$	197.07207

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for **2-(4-Cyano-3-fluorophenyl)acetic acid** is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the patent literature for similar compounds[5]. The "benzyl cyanide method" is a common approach for the synthesis of phenylacetic acid derivatives[5].

Proposed Synthetic Pathway

A logical approach involves the hydrolysis of the corresponding phenylacetonitrile.



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Caption: Proposed synthesis of **2-(4-Cyano-3-fluorophenyl)acetic acid** via hydrolysis.

Experimental Protocol (Proposed)

This protocol is adapted from general procedures for the hydrolysis of benzyl cyanides^[5].

Step 1: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-cyano-3-fluorophenyl)acetonitrile.
- Add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture).
- Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Pour the cooled mixture into ice-water to precipitate the crude product.
- Collect the solid by vacuum filtration and wash with cold water.

- The crude **2-(4-cyano-3-fluorophenyl)acetic acid** can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Causality and Self-Validation: The choice of strong acid or base for hydrolysis is critical for the conversion of the nitrile to a carboxylic acid. The reaction is self-validating as the formation of the product can be easily tracked by TLC, and the final product's identity and purity can be confirmed by the analytical methods described in Section 2.0.

Applications in Drug Discovery and Development

Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals^[5]. The presence of the fluorine atom and the cyano group in **2-(4-Cyano-3-fluorophenyl)acetic acid** makes it a particularly interesting building block for medicinal chemists.

- **Introduction of Fluorine:** The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can improve metabolic stability, increase binding affinity, and modulate pKa.
- **Versatile Chemical Handle:** The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, allowing for the construction of diverse molecular scaffolds. The cyano group can also be a precursor to other functionalities or act as a key interaction point with a biological target.

While specific examples of marketed drugs derived from **2-(4-Cyano-3-fluorophenyl)acetic acid** are not readily apparent, its structural motifs are present in various developmental and investigational compounds. It serves as a valuable starting material for the synthesis of more complex molecules in the exploration of new chemical entities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-(4-Cyano-3-fluorophenyl)acetic acid**.

Hazard Identification

Based on available safety data for isomers, the compound is expected to have the following GHS classifications:

- Acute Toxicity, Oral (Category 4)[\[6\]](#)
- Skin Irritation (Category 2)[\[6\]](#)
- Serious Eye Irritation (Category 2)[\[6\]](#)
- Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[\[6\]](#)

Recommended Handling Procedures

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust, fumes, or vapors.
- Avoid contact with skin and eyes.
- Store in a tightly sealed container in a dry, cool place.

Conclusion

2-(4-Cyano-3-fluorophenyl)acetic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern offers a range of possibilities for the design and synthesis of novel bioactive molecules. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and scientists.

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